(-)-Isopinocampheol

説明

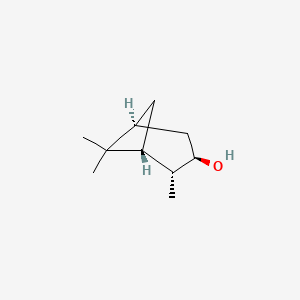

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315705 | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-00-5, 25465-65-0, 27779-29-9 | |

| Record name | (-)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isopinocampheol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-pinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Isopinocampheol synthesis from alpha-pinene mechanism

An In-depth Technical Guide to the Synthesis of (-)-Isopinocampheol from (-)-α-Pinene

This guide provides a comprehensive overview of the synthesis of this compound from (-)-α-pinene, a pivotal reaction in stereoselective organic synthesis. The core of this transformation lies in the hydroboration-oxidation of the alkene functionality in α-pinene. This process is renowned for its high degree of stereoselectivity, which is dictated by the steric hindrance of the α-pinene molecule. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, experimental procedures, and quantitative data associated with this synthesis.

Core Reaction Mechanism: Hydroboration-Oxidation

The synthesis of this compound from (-)-α-pinene is a two-step process involving hydroboration followed by oxidation. This reaction sequence is a classic example of an anti-Markovnikov, syn-addition of water across a double bond.[1][2]

Step 1: Hydroboration

In the initial step, borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide, adds across the double bond of (-)-α-pinene.[1][3] The boron atom, being the electrophilic center, adds to the less substituted carbon of the double bond, while the hydride hydrogen adds to the more substituted carbon.[1] A key feature of this reaction is its stereospecificity. The borane molecule approaches the double bond from the less sterically hindered face. In the case of α-pinene, the gem-dimethyl bridge blocks one face of the molecule, forcing the borane to add from the opposite face.[1][3] This results in a syn-addition, where both the boron and hydrogen atoms add to the same side of the double bond.[4][5] The reaction proceeds through a concerted, four-membered transition state.[1][4] The initial hydroboration can be followed by a second reaction with another molecule of α-pinene to form diisopinocampheylborane, a chiral hydroborating agent in its own right.[3]

Step 2: Oxidation

The second step involves the oxidation of the organoborane intermediate. This is typically achieved using hydrogen peroxide in the presence of a base, such as sodium hydroxide.[2][6] The hydroperoxide anion acts as a nucleophile, attacking the boron atom. This is followed by a rearrangement where one of the alkyl groups (the isopinocampheyl group) migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[4][5] This process is repeated for all the alkyl groups on the boron atom. The crucial aspect of this oxidation step is that it proceeds with retention of configuration at the carbon atom that was bonded to boron.[1][4] Finally, hydrolysis of the resulting borate ester yields the desired alcohol, this compound.[2]

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The synthesis of this compound from (-)-α-pinene has been reported with high yields and purity. The following table summarizes the quantitative data from various literature sources.

| Parameter | Value | Reference |

| Yield | 85% | [6] |

| 89.5% | [7] | |

| Melting Point | 50-52 °C | [6][8] |

| 51-53 °C | [6] | |

| 52-55 °C | [6] | |

| 55-56 °C | [7] | |

| Purity | 97.4% (GC) | [7] |

| 99.2% (GC) | [6] | |

| Specific Rotation | [α]¹⁹D -34.9° (c, 20 in ethanol) | [6] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from (-)-α-pinene, based on established methods.[6]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Thermometer

-

Mechanical or magnetic stirrer

-

Water bath

-

Distillation apparatus (Vigreux column)

-

(-)-α-Pinene

-

Sodium borohydride (NaBH₄)

-

Diglyme (or THF), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂)

-

3M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a condenser, dropping funnel, thermometer, and stirrer. The apparatus should be dried in an oven and assembled under a dry nitrogen atmosphere to exclude moisture.[6]

-

Reaction Mixture Preparation: In the flask, place sodium borohydride (0.080 mole) and 100 mL of anhydrous diglyme. Add a solution of (-)-α-pinene (0.200 mole) in 20 mL of diglyme to the flask.[6]

-

Hydroboration: Cool the flask in a water bath to maintain a temperature of 20-25 °C. Generate diborane in situ by the dropwise addition of boron trifluoride etherate (0.11 mole) to the well-stirred reaction mixture over 15 minutes. After the addition is complete, stir the mixture for an additional hour at room temperature. A white solid of diisopinocampheylborane may precipitate.[6]

-

Decomposition of Excess Hydride: Decompose the excess sodium borohydride by the careful, dropwise addition of 20 mL of water.[6]

-

Oxidation: Place the flask in a water bath at 30-50 °C. Add 22 mL of 3M aqueous sodium hydroxide solution in one portion, followed by the dropwise addition of 22 mL of 30% hydrogen peroxide. The addition of hydrogen peroxide is exothermic and should be controlled to maintain the reaction temperature.[6]

-

Workup and Extraction: After the oxidation is complete, extract the reaction mixture with 200 mL of diethyl ether. Wash the ether extract five times with equal volumes of ice-cold water to remove the diglyme.[6]

-

Drying and Solvent Removal: Dry the ether extract over anhydrous magnesium sulfate. Remove the ether by distillation using a short Vigreux column.[6]

-

Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 80-82 °C (2 mm Hg). The product should crystallize upon collection.[6]

-

Recrystallization (Optional): For higher purity, the crystalline product can be recrystallized from a minimal amount of a suitable solvent like pentane.[6]

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from (-)-α-pinene via hydroboration-oxidation is a robust and highly stereoselective method. The reaction's predictability and high yield make it a valuable tool in asymmetric synthesis. The stereochemical outcome is controlled by the steric hindrance of the α-pinene starting material, directing the borane addition to the less hindered face of the double bond. The subsequent oxidation with retention of configuration ensures the formation of the desired stereoisomer. The detailed protocol provided herein, along with the quantitative data and mechanistic explanation, serves as a comprehensive resource for the practical application of this important transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Untitled Document [ursula.chem.yale.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

The Enigmatic Monoterpene: A Technical Guide to the Natural Occurrence and Sources of (-)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, sources, and relevant biochemical pathways associated with the bicyclic monoterpenoid, (-)-Isopinocampheol. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the potential applications of this chiral molecule.

Natural Occurrence and Sources

This compound, a stereoisomer of isopinocampheol, is a naturally occurring monoterpene found in the essential oils of various aromatic plants. Its presence has been reported in several species, primarily within the Lamiaceae and Asteraceae families. While extensive quantitative data for this compound across all potential sources is not uniformly available in the literature, significant findings have been documented for specific species. The compound is often found alongside other isomers and related monoterpenes, and its concentration can vary depending on factors such as the plant's geographical location, stage of development, and the specific extraction method employed.

Key Botanical Sources

This compound has been identified as a constituent of the essential oils of the following plants:

-

Hyssopus seravschanicus : This species of hyssop is a known source of this compound.[1]

-

Micromeria sinaica : This plant, belonging to the mint family, has also been reported to contain this compound.[1]

-

Rhanterium epapposum : While reported as a source, detailed quantitative analysis of the essential oil of this desert plant often highlights other monoterpenes as major constituents, suggesting that the concentration of this compound may be minor.[1]

-

Hyssopus officinalis : Commonly known as hyssop, the essential oil of this plant is rich in monoterpenes. While many studies focus on its ketone analogue, isopinocamphone, this compound is also a constituent. The composition of hyssop oil can vary significantly, with some chemotypes showing higher concentrations of specific terpenes.[2][3][4][5][6]

Data Presentation: Quantitative Analysis of Essential Oil Compositions

The following tables summarize the reported quantitative data for isopinocampheol and related major constituents in the essential oils of key botanical sources. It is important to note that the specific stereoisomer, this compound, is not always differentiated from other isomers in all analyses.

Table 1: Quantitative Data for Isopinocamphone and Related Monoterpenes in Hyssopus officinalis Essential Oil

| Plant Part | Isopinocamphone (%) | Pinocamphone (%) | β-Pinene (%) | Other Major Components (%) | Reference |

| Leaves | 57.27 | - | 7.23 | (-)-Terpinen-4-ol (7.13), Pinocarvone (6.49) | [4][6] |

| Aerial Parts | 47.9 - 51.4 | - | - | - | [4] |

| Flowers | 40.25 | 14.92 | - | n-Decane (8.63), Pinocarvone (6.76) | [4] |

| Leaves | 38.47 | 13.32 | - | n-Decane (8.67), Pinocarvone (5.34) | [4] |

| Aerial Parts | 9.7 | 49.1 | 18.4 | - | [3] |

| Aerial Parts | 38.8 - 43.8 | 18.3 - 22.3 | 6.3 - 12.0 | β-Phellandrene (3.4), Pinocarvone (3.2) | [2] |

Table 2: Major Components of Essential Oils from Other Reported Sources

| Plant Species | Major Components and their Percentages | This compound Reported? | Reference |

| Micromeria sinaica | Analysis of related Micromeria species reveals a variety of major components, including pulegone, piperitenone, and isomenthone, depending on the species. Specific quantitative data for this compound in M. sinaica is not readily available. | Yes | [1] |

| Rhanterium epapposum | Camphene (38.5%), Myrcene (17.5%), Limonene (10.1%), α-Pinene (8.7%) | Yes, but likely in minor quantities. |

Experimental Protocols

Isolation of this compound from Hyssopus officinalis Essential Oil

The following protocol outlines a general procedure for the isolation and identification of this compound from the essential oil of Hyssopus officinalis.

1. Essential Oil Extraction by Hydrodistillation

-

Plant Material: Air-dried aerial parts of Hyssopus officinalis.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Weigh a suitable amount of the dried plant material (e.g., 100 g).

-

Place the plant material in a round-bottom flask and add distilled water to cover the material.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling. The steam and volatile components will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a recommended period (e.g., 3 hours) to ensure complete extraction of the essential oil.[2]

-

After cooling, carefully collect the separated essential oil layer.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) until further analysis.

-

2. Isolation of this compound by Fractional Distillation and Preparative Chromatography

-

Fractional Distillation: The crude essential oil can be subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions enriched in compounds with boiling points similar to isopinocampheol (approximately 217-219°C at atmospheric pressure) should be collected.

-

Preparative Column Chromatography:

-

Pack a glass column with a suitable stationary phase (e.g., silica gel 60).

-

Dissolve the enriched fraction in a minimal amount of a non-polar solvent (e.g., n-hexane).

-

Load the sample onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., n-hexane and ethyl acetate mixtures).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest.

-

Evaporate the solvent under reduced pressure to obtain the isolated compound.

-

3. Identification and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the components of the essential oil (e.g., initial temperature of 60°C, ramped to 240°C).

-

Mass Spectrometry: Electron Impact (EI) ionization at 70 eV.

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).[7] The mass spectrum of isopinocampheol typically shows a molecular ion peak at m/z 154 and characteristic fragmentation patterns.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are essential for the structural elucidation of the isolated compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide definitive structural information. For (±)-Isopinocampheol, characteristic signals can be observed in the NMR spectrum.[8][9]

-

Mandatory Visualizations

Biosynthesis of Pinane-Type Monoterpenes

The biosynthesis of pinane-type monoterpenes, including the precursor to this compound, originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plants. These units are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

Caption: Biosynthesis of pinane monoterpenes from primary metabolites.

Hypothetical Signaling Pathway Modulation by a Monoterpene

While a specific signaling pathway for this compound is not yet elucidated, many monoterpenes are known to exert anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a hypothetical mechanism by which a monoterpene like this compound could interfere with these inflammatory pathways.

Caption: Hypothetical modulation of inflammatory signaling by this compound.

References

- 1. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hyssopus Essential Oil: An Update of Its Phytochemistry, Biological Activities, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. notulaebotanicae.ro [notulaebotanicae.ro]

- 7. Phytochemical analysis and antioxidant activity of Hyssopus officinalis L. from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-ISOPINOCAMPHEOL(51152-11-5) 13C NMR [m.chemicalbook.com]

- 9. (±)-Isopinocampheol | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopinocampheol

Introduction: (-)-Isopinocampheol is a bicyclic monoterpene alcohol that serves as a critical chiral building block in modern organic synthesis.[1] Derived from the hydroboration of (-)-α-pinene, a readily available natural product from pine trees, it is highly valued for its role in the preparation of chiral reagents.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and essential safety information for researchers, scientists, and drug development professionals.

General Information and Chemical Identifiers

This compound is identified by several names and numbers across chemical databases. Its stereochemistry is crucial to its function in asymmetric synthesis.

| Identifier | Value |

| IUPAC Name | (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[4][5] |

| Synonyms | l-Isopinocampheol, (1R,2R,3R,5S)-(-)-Isopinocampheol, 3-Pinanol[4][5][6] |

| CAS Number | 25465-65-0[4][5][7] |

| EC Number | 247-011-9[5] |

| Molecular Formula | C₁₀H₁₈O[5][7][8] |

| Molecular Weight | 154.25 g/mol [5][7][8] |

| InChI Key | REPVLJRCJUVQFA-BZNPZCIMSA-N[5] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--CC2CC1C2(C)C[5] |

Physical Properties

The physical characteristics of this compound have been well-documented. It typically presents as a white crystalline solid at room temperature with a distinct pine-like aroma.[3][7]

| Property | Value |

| Appearance | White crystalline solid[3] |

| Melting Point | 51-53 °C[5] (also reported as 52-55 °C[7] and 55-56 °C[3]) |

| Boiling Point | 219 °C (lit.)[5][7]; 80-82 °C at 2 mmHg[2] |

| Specific Optical Rotation | [α]²²/D -34°, c = 20 in ethanol[5] |

| Solubility | Soluble in organic solvents; limited solubility in water (est. 926.3 mg/L at 25 °C) |

| Flash Point | 93.4 °C (200.1 °F) - closed cup[5] |

| Vapor Pressure | 0.029 mmHg at 25 °C (est.)[7][9] |

Chemical Properties and Reactivity

This compound's primary value lies in its stereochemistry, which is exploited in asymmetric synthesis. The hydroxyl group is the main site of reactivity.

-

Chiral Auxiliary: It is a precursor to several highly effective chiral reducing agents.

-

Oxidation: this compound can be oxidized to the corresponding ketone, (-)-isopinocamphone, using reagents such as hydrogen peroxide with a vanadium phosphorus oxide catalyst.[3]

-

Derivatization to Chiral Boranes: Its most significant application is the synthesis of diisopinocampheylborane derivatives. Reacting this compound-derived boranes with prochiral ketones leads to the formation of chiral alcohols with high enantiomeric excess.[10][11] Reagents like Diisopinocampheylchloroborane (Ipc₂BCl), known as DIP-Chloride, are commercially available and widely used for this purpose.[11]

Experimental Protocols

The following sections detail established methodologies for the synthesis of this compound and its subsequent use in asymmetric reduction.

This procedure is adapted from established methods that yield high-purity material.[2] It involves the hydroboration of (-)-α-pinene followed by an oxidative workup.

Materials and Equipment:

-

Three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

-

(-)-α-pinene (≥91% ee)

-

Borane-methyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or potassium carbonate

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Hydroboration: A dry, nitrogen-flushed three-necked flask is charged with (-)-α-pinene and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Borane-methyl sulfide (BMS) is added dropwise to the stirred solution, ensuring the internal temperature is maintained at 0-5 °C.[12]

-

After the addition is complete, the reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane. An equilibration period at this temperature can improve the optical purity of the intermediate.[2]

-

Oxidation: The reaction mixture is carefully warmed to room temperature. A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with cooling.

-

The mixture is stirred for several hours at room temperature to ensure complete oxidation.

-

Workup and Purification: The reaction mixture is extracted multiple times with ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is purified by fractional distillation under reduced pressure to yield a crystalline solid.[2]

This protocol provides a general workflow for the enantioselective reduction of a prochiral ketone (e.g., acetophenone) using a chiral borane reagent derived from this compound, such as Diisopinocampheylchloroborane (DIP-Chloride).[11]

Materials and Equipment:

-

Diisopinocampheylchloroborane (DIP-Chloride) or in-situ prepared diisopinocampheylborane

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous solvent (e.g., THF or ether)

-

Diethanolamine or other suitable quenching agent

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Setup: A dry, nitrogen-flushed reaction vessel is charged with the chiral borane reagent dissolved in an anhydrous solvent. The solution is cooled to the appropriate temperature (typically -25 °C to 0 °C).[12]

-

Reduction: The prochiral ketone is added dropwise to the stirred solution of the chiral reagent.

-

The reaction is monitored by TLC or GC until the starting material is consumed. Reaction times can vary from hours to days depending on the substrate.[12]

-

Workup: The reaction is quenched by the addition of a suitable reagent like diethanolamine to break up the borane complex.

-

The mixture is diluted with a suitable solvent (e.g., ether) and washed to remove boron byproducts and the quenching agent.

-

The organic layer is dried, and the solvent is evaporated.

-

Analysis: The resulting chiral alcohol is purified (e.g., by chromatography or distillation). The enantiomeric excess (ee) of the product is determined using chiral HPLC or GC. The reagent derived from this compound typically yields the (S)-alcohol.[11]

References

- 1. CAS 24041-60-9: (+)-Isopinocampheol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R,3R,5S)-(−)-Isopinocampheol 98% | 25465-65-0 [sigmaaldrich.com]

- 6. l-Isopinocampheol | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]

- 10. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of (-)-isopinocampheol, a critical chiral auxiliary and building block in asymmetric synthesis. We will delve into its absolute configuration, the stereocontrolled synthesis that defines its structure, and the analytical methods used for its characterization and confirmation.

Introduction to Isopinocampheol

Isopinocampheol is a bicyclic monoterpene alcohol derived from pinene. It possesses four stereocenters, leading to a complex stereochemical landscape. The enantiomer, this compound, is of significant interest in organic chemistry and drug development due to its role as a chiral directing group, particularly in the formation of diisopinocampheylborane (Ipc₂BH), a highly selective asymmetric hydroborating agent. Understanding its precise three-dimensional structure is paramount for predicting and controlling the stereochemical outcome of reactions in which it is employed.

Stereochemistry and Absolute Configuration

The defining characteristic of this compound is its specific spatial arrangement of atoms. The sign of its optical rotation, levorotatory (-), is an experimentally determined physical property. This property corresponds to a specific, unambiguous three-dimensional structure defined by the Cahn-Ingold-Prelog priority rules.

The absolute configuration of this compound is (1R, 2R, 3R, 5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1]. Its enantiomer, (+)-isopinocampheol, possesses the opposite configuration at all four chiral centers: (1S, 2S, 3S, 5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [2][3].

The relationship between the sign of optical rotation [(-) or (+)] and the absolute configuration [e.g., (1R,2R,3R,5S)] is not predictable and must be determined experimentally.

Physicochemical and Spectroscopic Data

Quantitative data for both enantiomers of isopinocampheol are summarized below. These values are critical for identification, quality control, and comparison with experimentally obtained data.

| Property | This compound | (+)-Isopinocampheol |

| IUPAC Name | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1] | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2][3] |

| Molecular Formula | C₁₀H₁₈O[1][4] | C₁₀H₁₈O[2] |

| Molecular Weight | 154.25 g/mol [1][4] | 154.25 g/mol [2] |

| Melting Point | 52-55 °C[4] | 50-52 °C |

| Boiling Point | 219 °C (lit.)[4] | 219 °C (lit.) |

| Specific Optical Rotation (α) | -34.9° (c=20, EtOH)[5] | +35.1° (c=20, EtOH) |

Stereocontrolled Synthesis via Hydroboration-Oxidation

The absolute configuration of isopinocampheol is directly derived from the stereochemistry of its precursor, α-pinene. The most common and stereospecific method for its preparation is the hydroboration-oxidation of the appropriate α-pinene enantiomer. The reaction proceeds via a syn-addition of the borane from the less sterically hindered face of the double bond.

This stereochemical relationship is outlined below:

-

(+)-α-Pinene undergoes hydroboration-oxidation to yield This compound .

-

(-)-α-Pinene undergoes hydroboration-oxidation to yield (+)-Isopinocampheol .[6]

Experimental Protocol: Synthesis of this compound from (+)-α-Pinene [5]

This protocol is adapted from the procedure published in Organic Syntheses.

-

Apparatus Setup: A three-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, pressure-equalizing dropping funnel with a septum inlet, and a reflux condenser connected to a nitrogen bubbler is assembled while hot and flushed with nitrogen.

-

Hydroboration: The flask is charged with borane–methyl sulfide complex (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to 0-3 °C in an ice-water bath. (+)-α-Pinene (2.0 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature. The resulting (-)-diisopinocampheylborane precipitates as a white solid. The mixture is stirred for an additional 3.5 hours at 0 °C.

-

Solvent Removal: The dimethyl sulfide and THF are removed by bulb-to-bulb vacuum distillation, leaving a dry, white solid residue.

-

Equilibration (Optional, for higher ee): The solid is slurried in fresh THF, a small amount of additional (+)-α-pinene (~0.15 eq) is added, and the mixture is stored at 4 °C for several days to improve the optical purity of the intermediate dialkylborane.

-

Oxidation: The flask is cooled in an ice-water bath. Anhydrous THF is added, followed by the slow, dropwise addition of 6 M sodium hydroxide. After the addition is complete, 30% hydrogen peroxide is added dropwise, keeping the internal temperature below 50 °C. The mixture is then heated to reflux for 1 hour.

-

Workup and Isolation: After cooling, the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed via rotary evaporation. The crude product is purified by vacuum distillation to yield crystalline this compound. Further purification can be achieved by recrystallization from pentane.

Experimental Determination of Absolute Configuration

While stereoselective synthesis provides strong evidence for the absolute configuration, definitive proof requires rigorous analytical characterization. Several methods are available, each with its own advantages.

Detailed Methodologies:

-

Single-Crystal X-Ray Diffraction: This is the "gold standard" for determining absolute configuration, providing it is possible to grow a single crystal of sufficient quality[7]. The technique provides a complete three-dimensional map of electron density, allowing for the unambiguous assignment of each stereocenter.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation[8]. The experimental VCD spectrum is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution[9][10][11][12][13]. This method is particularly valuable for oils or non-crystalline samples.

-

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): This is a widely used NMR technique for determining the configuration of chiral alcohols[14][15][16].

-

Protocol Outline: The unknown alcohol is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

-

¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded and assigned.

-

Configuration Assignment: The chemical shifts (δ) for protons on either side of the newly formed ester linkage are compared. By calculating the difference, Δδ = δ(R-ester) - δ(S-ester), the absolute configuration of the original alcohol can be deduced based on an established conformational model of the MTPA esters[17][18].

-

References

- 1. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Isopinocampheol | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Isopinocampheol | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. purechemistry.org [purechemistry.org]

- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 16. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]

- 18. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to the Solubility of (-)-Isopinocampheol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Isopinocampheol, a key chiral intermediate in asymmetric synthesis and drug development. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available solubility information, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is a bicyclic monoterpene alcohol. It is a white to off-white solid with a characteristic camphor-like odor.[1] Its chiral nature makes it a valuable reagent and building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Effective utilization of this compound is highly dependent on its behavior in various solvent systems.

Qualitative Solubility of this compound

This compound is generally described as being soluble in many organic solvents, a characteristic typical of terpene alcohols.[2] Conversely, it is practically insoluble in water. Some sources indicate that it is slightly soluble in benzene, chloroform, dimethyl sulfoxide (DMSO), and methanol.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and the known properties of similar terpene alcohols, the following table provides estimated solubility values at ambient temperature (approximately 20-25 °C).

Disclaimer: The following data are estimations and should be confirmed experimentally for critical applications.

| Solvent Classification | Solvent Name | Chemical Formula | Estimated Solubility ( g/100 mL) |

| Alcohols | Methanol | CH₃OH | Moderately Soluble |

| Ethanol | C₂H₅OH | Soluble | |

| Ketones | Acetone | C₃H₆O | Highly Soluble |

| Esters | Ethyl Acetate | C₄H₈O₂ | Highly Soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Highly Soluble |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble |

| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Sparingly Soluble |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Highly Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principles of the shake-flask method, which is a reliable technique for measuring solubility.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can determine the time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, weigh the volumetric flask containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the volumetric flask.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent (mL)) * 100

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. For critical processes, it is advisable to determine solubility at the specific operating temperature.

-

Solvent Polarity: As a moderately polar molecule, this compound exhibits higher solubility in solvents with similar polarity. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in protic solvents like alcohols, while its hydrocarbon backbone contributes to its solubility in non-polar solvents.

-

Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Logical Relationship of Solubility and Solvent Choice

The choice of solvent is a critical parameter in processes involving this compound. The following diagram illustrates the logical relationship between the desired application and the solvent properties.

Caption: Logical considerations for solvent selection based on solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in common organic solvents, provided a detailed experimental protocol for its determination, and illustrated the logical workflows associated with solubility studies. While precise quantitative data remains scarce, the provided estimations and methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with this important chiral compound. Experimental verification of solubility in the specific solvent systems and conditions of interest is strongly recommended for all critical applications.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (-)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of (-)-isopinocampheol. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analog, pinan-2-ol, to predict its thermal behavior. This information is crucial for applications in organic synthesis, pharmaceutical development, and quality control where this compound may be subjected to elevated temperatures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 51-53 °C | |

| Boiling Point | 217-219 °C | [1] |

| Flash Point | 84.4 - 93.4 °C | [3][4] |

| Solubility | Slightly soluble in water. Soluble in benzene, chloroform, DMSO, methanol. | [1] |

| Specific Rotation [α] | -34° (c=20, EtOH) |

Predicted Thermal Stability and Decomposition

It is anticipated that this compound will exhibit similar thermal stability, with decomposition commencing at elevated temperatures, likely above its boiling point. The decomposition is expected to be an endothermic process, initiated by the cleavage of the strained cyclobutane ring of the pinane skeleton.

Table 2: Predicted Thermal Decomposition Data for this compound (Based on data for pinan-2-ol)

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (TGA) | 350 - 400 °C | The initial weight loss is expected to be due to isomerization and subsequent fragmentation. The exact onset will depend on the heating rate and atmosphere.[5] |

| Main Decomposition Step (TGA) | 400 - 600 °C | Significant mass loss is anticipated in this range, corresponding to the formation of various volatile decomposition products.[5] |

| Endothermic Events (DSC) | ~51-53 °C (Melting) | A sharp endotherm corresponding to the melting point of the solid. |

| > 219 °C (Boiling) | A broad endotherm associated with the boiling and volatilization of the compound. | |

| > 350 °C | Endothermic peaks associated with the energy required for bond cleavage during decomposition. |

Predicted Decomposition Products

The thermal decomposition of this compound is predicted to yield a mixture of acyclic and monocyclic monoterpenoids through a series of rearrangement and fragmentation reactions. The primary decomposition pathway is likely a retro-ene reaction, leading to the opening of the bicyclo[3.1.1]heptane ring system. Based on the pyrolysis of pinan-2-ol, the major predicted decomposition products are listed in Table 3.[5]

Table 3: Predicted Major Thermal Decomposition Products of this compound

| Product Name | Chemical Structure (Isomeric form may vary) | Predicted Formation Pathway |

| Linalool | Acyclic monoterpenoid alcohol | Formed via the primary thermal isomerization of the pinane ring system.[5] |

| Plinols | Cyclopentanoid monoterpenols | Result from the consecutive cyclization reactions of linalool at high temperatures.[5] |

| β-Terpineol | Monocyclic monoterpenoid alcohol | A potential side product formed through an alternative isomerization pathway.[5] |

| Myrcene | Acyclic monoterpene | A dehydration product that may form from linalool or directly from isopinocampheol at higher temperatures.[5] |

| Limonene | Monocyclic monoterpene | Another potential dehydration product.[5] |

Predicted Decomposition Pathway of this compound

The following diagram illustrates the predicted thermal decomposition pathway of this compound, based on the known thermal rearrangement of pinan-2-ol. The initial step is a retro-ene reaction leading to the formation of an acyclic intermediate, which then undergoes further reactions to yield the final products.

References

- 1. This compound | 1196-00-5 [chemicalbook.com]

- 2. This compound | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]

- 4. This compound, 1196-00-5 [thegoodscentscompany.com]

- 5. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (-)-Isopinocampheol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Isopinocampheol as a chiral auxiliary in key asymmetric transformations. While direct, detailed protocols for this compound in aldol, Diels-Alder, and alkylation reactions are not extensively documented in peer-reviewed literature, this document provides general principles and representative experimental protocols using well-established chiral auxiliaries to illustrate the methodologies.

Introduction to this compound as a Chiral Auxiliary

This compound is a readily available, inexpensive chiral alcohol derived from the natural product α-pinene. Its rigid bicyclic structure and defined stereochemistry make it an attractive candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The general workflow for using a chiral auxiliary like this compound is depicted below.

Application Notes and Protocols for the Asymmetric Reduction of Ketones with (-)-Isopinocampheol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using derivatives of (-)-isopinocampheol. This method, particularly the Midland Alpine-Borane reduction, is a valuable tool in organic synthesis for establishing key stereocenters in chiral molecules, including active pharmaceutical ingredients.

Introduction

The enantioselective reduction of ketones is a fundamental transformation in modern organic synthesis. Reagents derived from the chiral terpene (-)-α-pinene, such as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) and diisopinocampheylborane, offer a reliable method for achieving high levels of enantioselectivity. These reagents operate via a well-defined mechanism involving the transfer of a hydride from the isopinocampheyl group to the carbonyl carbon. The steric bulk of the reagent dictates the facial selectivity of the hydride attack on the coordinated ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Reagents and Substrate Scope

The primary reagents are derived from the hydroboration of (-)-α-pinene. The choice of the specific reagent can influence the enantioselectivity and substrate scope.

-

B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®): Prepared from (-)-α-pinene and 9-BBN, this reagent is particularly effective for the reduction of sterically unhindered ketones, such as acetylenic ketones and some aldehydes.[1]

-

Diisopinocampheylborane (Ipc₂BH): Formed from the reaction of two equivalents of (-)-α-pinene with borane, this reagent can reduce a range of ketones. However, its enantioselectivity with simple aliphatic and aromatic ketones can be modest.

-

Diisopinocampheylchloroborane (Ipc₂BCl): This derivative shows exceptional efficiency and high enantioselectivity for the reduction of a wide variety of ketones, including aryl alkyl ketones and hindered systems.

The success of the reduction and the level of enantiomeric excess (e.e.) achieved are highly dependent on the structure of the ketone substrate. Generally, a significant steric difference between the two substituents on the carbonyl group leads to higher enantioselectivity.

Quantitative Data Summary

The following tables summarize the enantioselectivity achieved for the reduction of various ketones with different this compound derivatives.

Table 1: Asymmetric Reduction of Representative Ketones with Diisopinocampheylborane [2]

| Ketone (R-CO-CH₃) | R Group | % Optical Purity (e.e.) |

| 2-Butanone | Ethyl | 9% |

| 3-Methyl-2-butanone | Isopropyl | 37% |

| 3,3-Dimethyl-2-butanone | tert-Butyl | 22% |

| Acetophenone | Phenyl | 15% |

Table 2: Asymmetric Reduction of Representative Ketones with (-)-Diisopinocampheylchloroborane (Ipc₂BCl)

| Ketone | Reaction Time | Yield (%) | Enantiomeric Excess (% e.e.) |

| 3,3-Dimethyl-2-butanone | 12 days | 50 | 93% |

| Ethyl 2,2-dimethylacetoacetate | 12 days | 69 | 84% |

| 2,2-Dimethylcyclopentanone | 12 hours | 71 | 98% |

| Acetophenone | 7 hours | - | 98% |

| Data extracted from patent literature.[3] |

Experimental Protocols

Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)

This protocol describes the in-situ preparation of the reducing agent.

Materials:

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

-

(-)-α-Pinene (high enantiomeric purity is crucial)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser, place the 9-BBN dimer.

-

Add anhydrous THF to dissolve the 9-BBN dimer.

-

Add a stoichiometric amount of (-)-α-pinene to the 9-BBN solution.

-

Stir the mixture at room temperature or gently heat to reflux to facilitate the hydroboration reaction. The progress of the reaction can be monitored by the disappearance of the solid 9-BBN dimer.

-

The resulting solution of Alpine-Borane in THF is ready for use in the subsequent reduction step.

Protocol 2: General Procedure for Asymmetric Ketone Reduction

Materials:

-

Ketone substrate

-

Solution of Alpine-Borane or other isopinocampheol derivative in THF

-

Anhydrous THF

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve the ketone substrate in anhydrous THF.

-

Cool the solution to the desired temperature (typically 0 °C to room temperature, but can be lower for highly reactive substrates).

-

Slowly add the solution of the isopinocampheol-borane reagent to the ketone solution with stirring.

-

Allow the reaction to stir at the chosen temperature. The reaction time can vary from a few hours to several days, depending on the reactivity of the ketone.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 3: Work-up Procedures

The choice of work-up procedure depends on the stability of the product alcohol and the need to remove boron-containing byproducts.

A. Oxidative Work-up [2]

This method is suitable for most alcohols and effectively removes boron byproducts.

Materials:

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

After the reduction is complete, cool the reaction mixture in an ice bath.

-

Carefully add 3 M NaOH solution to the reaction mixture.

-

Slowly and cautiously add 30% H₂O₂ solution dropwise. This is an exothermic reaction. Maintain the temperature below 40-50 °C.

-

After the addition is complete, stir the mixture at room temperature for several hours or until the oxidation is complete.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (or another suitable solvent).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

The crude alcohol can be purified by distillation or column chromatography.

B. Non-Oxidative Work-up with Aminoalcohols [3]

This method is useful for sensitive alcohols or when recovery of the chiral auxiliary (α-pinene) is desired. Diethanolamine is commonly used.

Materials:

-

Diethanolamine

-

Pentane or other non-polar solvent

Procedure:

-

After the reduction is complete, remove the solvent (THF) under reduced pressure.

-

Add a suitable solvent like diethyl ether to the residue.

-

Add diethanolamine to the solution. A precipitate of the boron-diethanolamine complex will form.

-

Stir the mixture for a few hours to ensure complete precipitation.

-

Filter the solid precipitate and wash it with a non-polar solvent like pentane.

-

The filtrate contains the product alcohol and the liberated α-pinene. The solvent can be removed under reduced pressure, and the product can be purified by distillation or chromatography.

Visualizations

Reaction Mechanism

The asymmetric reduction of a ketone with Alpine-Borane proceeds through a boat-like six-membered transition state. The steric bulk of the isopinocampheyl group directs the ketone to coordinate in a way that minimizes steric interactions, leading to the selective transfer of a hydride to one face of the carbonyl.

Caption: Proposed mechanism of asymmetric ketone reduction.

Experimental Workflow

The following diagram outlines the general workflow for the asymmetric reduction of a ketone using an isopinocampheol derivative.

Caption: General workflow for asymmetric ketone reduction.

References

Application Notes and Protocols: Use of (-)-Isopinocampheol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopinocampheol is a readily available chiral terpene alcohol that serves as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its primary application in the synthesis of pharmaceutical intermediates is realized through its derivatives, most notably (-)-B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride™. This reagent has proven to be exceptionally effective for the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols with high enantiomeric purity. These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals, including antidepressants and beta-blockers.

This document provides detailed application notes and protocols for the use of this compound-derived reagents in the synthesis of key pharmaceutical intermediates.

Key Application: Asymmetric Reduction of Prochiral Ketones

The most significant application of this compound in pharmaceutical synthesis is the use of its derivative, (-)-DIP-Chloride™, as a highly enantioselective reducing agent for prochiral ketones. This method provides access to chiral alcohols, which are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of a Chiral Intermediate for Fluoxetine

A prominent example is the synthesis of the chiral alcohol intermediate for the selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluoxetine (Prozac). The key step involves the asymmetric reduction of a propiophenone derivative.

Reaction Pathway for the Asymmetric Synthesis of a Fluoxetine Intermediate

Caption: Asymmetric reduction of a propiophenone derivative to a chiral alcohol intermediate for Fluoxetine using (-)-DIP-Chloride™.

Quantitative Data

The enantioselective reduction of various prochiral ketones using (-)-DIP-Chloride™ consistently affords high yields and excellent enantiomeric excess (ee). The following table summarizes representative data for the reduction of aryl alkyl ketones and α-haloketones, which are common precursors for pharmaceutical intermediates.

| Entry | Ketone Substrate | Product Chiral Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (S)-1-Phenylethanol | 92 | 98 |

| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 95 | 97 |

| 3 | 1-(4-Trifluoromethylphenyl)ethanone | (S)-1-(4-Trifluoromethylphenyl)ethanol | 90 | 96 |

| 4 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 88 | 99 |

| 5 | 2-Bromoacetophenone | (S)-2-Bromo-1-phenylethanol | 85 | >99 |

| 6 | 3'-Methoxypropiophenone | (S)-1-(3-Methoxyphenyl)-1-propanol | 93 | 98 |

Experimental Protocols

Preparation of (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

(-)-DIP-Chloride™ is typically prepared from (+)-α-pinene, which yields the desired (-)-enantiomer of the reagent. It is often generated in situ or can be purchased commercially.

Workflow for the Preparation and Use of (-)-DIP-Chloride™

Caption: General workflow for the preparation of (-)-DIP-Chloride™ and its use in the asymmetric reduction of a prochiral ketone.

General Protocol for the Asymmetric Reduction of a Prochiral Ketone with (-)-DIP-Chloride™

Materials:

-

Prochiral ketone

-

(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™) (commercial solution or freshly prepared)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Diethanolamine

-

Pentane or Hexane

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Charging the Reagent: Charge the flask with a solution of (-)-DIP-Chloride™ (typically a 1.0 M solution in THF or ether, 1.1-1.5 equivalents) and cool the solution to the desired temperature (e.g., -25 °C in an acetone/dry ice bath).

-

Substrate Addition: Dissolve the prochiral ketone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred solution of (-)-DIP-Chloride™ over a period of 30-60 minutes, maintaining the internal temperature below the specified limit.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature for the recommended time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine at the reaction temperature. This will form a precipitate of the boronic acid-diethanolamine complex.

-

Isolation of the Product: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Add pentane or hexane to fully precipitate the complex. Filter the mixture through a pad of Celite®, washing the filter cake with fresh pentane or hexane.

-

Purification: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude chiral alcohol can be further purified by column chromatography on silica gel or by distillation/recrystallization.

-

Characterization: Determine the yield and enantiomeric excess of the purified chiral alcohol. The enantiomeric excess is typically determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Conclusion

This compound, through its derivative (-)-DIP-Chloride™, provides a highly reliable and efficient method for the asymmetric synthesis of chiral alcohols. This methodology is of significant importance in the pharmaceutical industry for the construction of key chiral intermediates for a variety of drugs. The high enantioselectivities, good yields, and predictable stereochemical outcomes make it a valuable tool for drug development professionals. The protocols provided herein offer a solid foundation for the practical application of this powerful chiral reagent.

Application Notes and Protocols: (-)-Isopinocampheol Mediated Synthesis of Chiral Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral alcohols and amines utilizing reagents derived from (-)-isopinocampheol. This methodology offers a powerful and versatile tool for establishing stereocenters, a critical aspect in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below leverage the steric bulk and defined chirality of isopinocampheol-based boranes to achieve high levels of enantioselectivity in the synthesis of valuable chiral building blocks.

Asymmetric Reduction of Prochiral Ketones to Chiral Secondary Alcohols

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. Reagents derived from this compound, such as Alpine-Borane® and (-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl), are highly effective for this transformation, delivering chiral secondary alcohols with high enantiomeric excess.

Using Alpine-Borane® (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane)

Alpine-Borane® is particularly effective for the reduction of sterically unhindered ketones, especially α,β-acetylenic ketones.[1][2] The reaction proceeds through a six-membered ring transition state where the hydride is delivered from the β-face of the isopinocampheyl group.

Experimental Protocol: Asymmetric Reduction of 1-Octyn-3-one with R-Alpine-Borane® [1]

This protocol describes the synthesis of (R)-(+)-1-octyn-3-ol. For the synthesis of the (S)-enantiomer, (+)-α-pinene would be used to generate S-Alpine-Borane®.

Materials:

-

A 2-L, round-bottomed flask with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and stopcock adapter connected to a mercury bubbler

-

Nitrogen gas supply

-

0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)

-

(+)-α-Pinene

-

1-Octyn-3-one

-

Ethanolamine

-

Pentane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of R-Alpine-Borane®:

-

Flame-dry the 2-L flask assembly under a stream of nitrogen.

-

After cooling, charge the flask with 800 mL of 0.5 M 9-BBN in THF (0.4 mol) via a double-ended needle.[1]

-

Add 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene.[1]

-

Reflux the solution for 4 hours.

-

Remove the excess α-pinene and THF by vacuum distillation to obtain a thick, clear oil of neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane®).[1]

-

-

Asymmetric Reduction:

-

Cool the neat R-Alpine-Borane® to 0 °C in an ice bath.

-

Slowly add 34.8 g (0.28 mol) of 1-octyn-3-one to the stirred borane.

-

Allow the reaction mixture to stir at room temperature for 48 hours. The progress of the reduction can be monitored by gas-liquid chromatography (GLC).[1]

-

-

Work-up and Purification:

-

Slowly add 21 mL (0.35 mol) of ethanolamine to the reaction mixture to decompose the intermediate borinate ester.

-

Stir the mixture for 30 minutes at room temperature.

-

Distill the product under reduced pressure (0.1 mm) at a bath temperature of 80-90 °C. The product will co-distill with α-pinene.

-

Dissolve the distillate in 200 mL of pentane and wash with a saturated aqueous solution of ammonium chloride, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by rotary evaporation.

-

Carefully distill the residue to separate the (R)-(+)-1-octyn-3-ol from α-pinene.

-

Quantitative Data:

The enantiomeric excess (e.e.) of the resulting chiral alcohols is highly dependent on the substrate. Below is a summary of representative results for the asymmetric reduction of various ketones with Alpine-Borane®.

| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | 1-Phenylethanol | - | 20 |

| 1-Octyn-3-one | 1-Octyn-3-ol | 72 | >98 |

| 1-Hexyn-3-one | 1-Hexyn-3-ol | 75 | >98 |

| Phenylacetylene-2-yl methyl ketone | 1-(Phenylacetylen-2-yl)ethanol | 80 | 92 |

Table 1: Asymmetric Reduction of Ketones with Alpine-Borane®.[3]

Logical Workflow for Asymmetric Reduction with Alpine-Borane®

Caption: Workflow for the synthesis of chiral alcohols using Alpine-Borane®.

Using (-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl)

(-)-Ipc₂BCl, also known as (-)-DIP-Chloride™, is a highly effective and versatile reagent for the asymmetric reduction of a wide range of prochiral ketones, including aryl alkyl ketones, α-tertiary alkyl ketones, and α-halo ketones, often affording excellent enantioselectivities.[4]

Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-Ipc₂BCl [5]

Materials:

-

Oven-dried glassware (round-bottom flask, dropping funnel)

-

Magnetic stirrer

-

Nitrogen gas supply

-

(-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl) solution (e.g., 2 M in diethyl ether or THF)

-

Acetophenone

-

Anhydrous diethyl ether or THF

-

Diethanolamine

-

Pentane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Assemble the dry glassware under a positive pressure of nitrogen.

-

Charge the flask with the (-)-Ipc₂BCl solution.

-

Cool the solution to the desired temperature (e.g., -25 °C to 0 °C) in a cooling bath.

-

-

Asymmetric Reduction:

-

Dissolve acetophenone in anhydrous diethyl ether or THF.

-

Add the acetophenone solution dropwise to the stirred (-)-Ipc₂BCl solution over a period of 30 minutes.

-

Stir the reaction mixture at the same temperature for the recommended time (typically 1-5 hours). Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of diethanolamine.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add pentane to precipitate the diethanolamine-boron complex.

-

Filter the mixture through a pad of Celite, washing the precipitate with fresh pentane.

-

Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the chiral 1-phenylethanol.

-

Quantitative Data:

(-)-Ipc₂BCl provides high enantioselectivity for a broad range of ketones.

| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | 1-Phenylethanol | 95 | 96 |

| Propiophenone | 1-Phenyl-1-propanol | 92 | 98 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 90 | 97 |

| 2-Aminoacetophenone | 2-Amino-1-phenylethanol | 85 | 98 |

| t-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | 75 | 96 |

Table 2: Asymmetric Reduction of Ketones with (-)-Ipc₂BCl.[4]

Caption: Pathways to chiral amines using isopinocampheol-derived reagents.

Conclusion

The use of this compound as a chiral auxiliary provides a powerful and reliable platform for the asymmetric synthesis of both chiral alcohols and amines. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient and stereoselective synthesis of key chiral intermediates. The high enantioselectivities achievable with these methods underscore their importance in modern drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]

Application of (-)-Isopinocampheol in Natural Product Total Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals